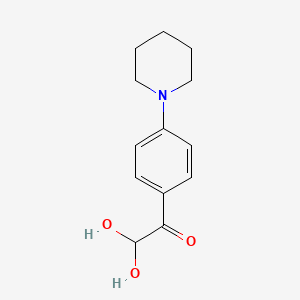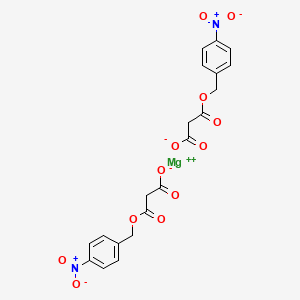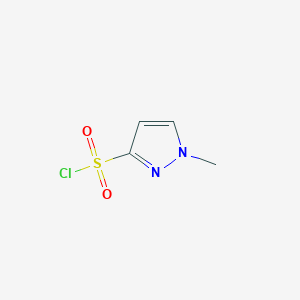
Cloruro de 1-metil-1H-pirazol-3-sulfonilo
Descripción general
Descripción
1-Methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the CAS Number 89501-90-6 . Its molecular formula is C₄H₅ClN₂O₂S , and it has a molecular weight of 180.61 g/mol . This compound belongs to the class of sulfonamides and contains a pyrazole ring with a sulfonyl chloride functional group.
Physical And Chemical Properties Analysis
- Physical Form : 1-Methyl-1H-pyrazole-3-sulfonyl chloride exists as a yellow to brown solid or oil .
- InChI Code : The InChI code for this compound is: 1S/C₄H₅ClN₂O₂S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H₃ .
Aplicaciones Científicas De Investigación
Química Agrícola
Cloruro de 1-metil-1H-pirazol-3-sulfonilo: también se utiliza en la síntesis de compuestos con posibles aplicaciones agrícolas. Estos incluyen el desarrollo de nuevos pesticidas y herbicidas con mayor eficacia y menor impacto ambiental.
Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del This compound, lo que demuestra su versatilidad e importancia en la investigación científica en múltiples disciplinas. Si bien la búsqueda no arrojó ejemplos específicos de aplicaciones de investigación, los posibles usos descritos se basan en las propiedades generales y la reactividad de los compuestos de cloruro de sulfonilo en varios campos de la química .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and further studies are needed to identify its specific targets and their roles.
Biochemical Pathways
The biochemical pathways affected by 1-Methyl-1H-pyrazole-3-sulfonyl chloride are currently unknown
Análisis Bioquímico
Biochemical Properties
1-Methyl-1H-pyrazole-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which is highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and enzymes . These interactions can lead to the modification of enzyme activity and protein function, making 1-Methyl-1H-pyrazole-3-sulfonyl chloride a valuable tool in biochemical studies.
Cellular Effects
The effects of 1-Methyl-1H-pyrazole-3-sulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of proteins and enzymes by 1-Methyl-1H-pyrazole-3-sulfonyl chloride can lead to changes in signal transduction pathways, affecting cellular responses to external stimuli . Additionally, the compound’s impact on gene expression can result in altered levels of specific proteins, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazole-3-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, changes in gene expression induced by 1-Methyl-1H-pyrazole-3-sulfonyl chloride can alter the cellular proteome, impacting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-pyrazole-3-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider. 1-Methyl-1H-pyrazole-3-sulfonyl chloride is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that the compound’s effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazole-3-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and protein function . Toxic or adverse effects may occur at very high doses, highlighting the importance of careful dosage control in experimental studies.
Metabolic Pathways
1-Methyl-1H-pyrazole-3-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Specific enzymes that interact with 1-Methyl-1H-pyrazole-3-sulfonyl chloride include those involved in sulfonation and dechlorination reactions.
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-pyrazole-3-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s distribution is also influenced by its chemical properties, such as solubility and reactivity.
Subcellular Localization
The subcellular localization of 1-Methyl-1H-pyrazole-3-sulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. For example, localization to the nucleus may influence gene expression, while localization to the cytoplasm may affect enzyme activity.
Propiedades
IUPAC Name |
1-methylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLAHGNFQBQYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541728 | |
| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89501-90-6 | |
| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrazole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




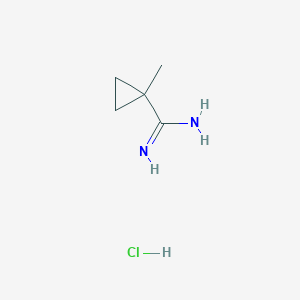


![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)
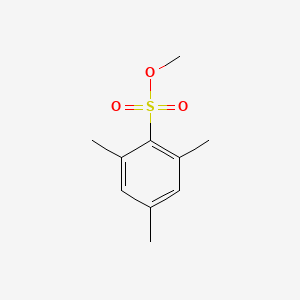
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)
